molecular formula C13H16N2O2S2 B2727684 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 403834-93-5

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2727684
CAS RN: 403834-93-5
M. Wt: 296.4
InChI Key: QQJROEDYLZPMFL-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide, also known as DTESA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Metabolism and Genetic Differences

  • Paracetamol Metabolism and Genetic Differences : Research on paracetamol, a closely related compound, highlights the complexity of its metabolism involving pathways like glucuronidation, sulfation, and oxidation. Genetic variations can influence these metabolic pathways, affecting both the drug's efficacy and its toxicity risk. This area of study underscores the importance of understanding genetic predispositions to optimize therapeutic use and minimize adverse effects (Li-zi Zhao & G. Pickering, 2011).

Advanced Oxidation Processes

  • Degradation by Advanced Oxidation Processes : The degradation of acetaminophen, another relevant compound, using advanced oxidation processes (AOPs) has been extensively studied. This research provides insights into environmental implications and the removal of pharmaceutical compounds from water sources. Understanding the by-products and their biotoxicity is crucial for environmental protection and the development of cleaner technologies (Mohammad Qutob et al., 2022).

Analgesic Mechanisms

  • Analgesic Effect Mechanisms : Studies on acetaminophen's analgesic effects reveal its action on cyclooxygenase enzymes and its metabolization into AM404, which acts on various receptors in the brain and spinal cord. This research contributes to a deeper understanding of pain management techniques and the development of new analgesics (N. Ohashi & T. Kohno, 2020).

Environmental Protection

  • Adsorptive Elimination from Water : The removal of acetaminophen from water through adsorption and other methods has significant environmental implications. Such studies inform the development of more effective water treatment technologies and environmental protection strategies (C. Igwegbe et al., 2021).

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-17-11-5-3-10(4-6-11)15-12(16)9-19-13-14-7-8-18-13/h3-6H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJROEDYLZPMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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